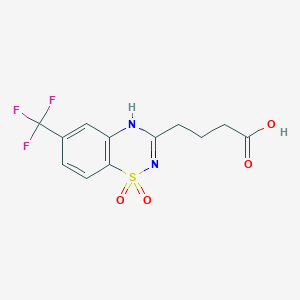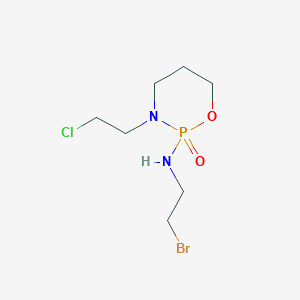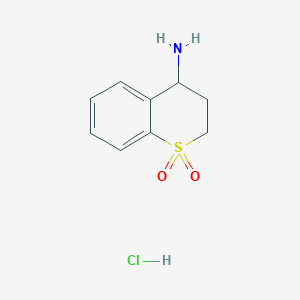![molecular formula C12H13N3O3 B017095 N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 96735-08-9](/img/structure/B17095.png)
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide
Vue d'ensemble
Description
“N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” is also known as “5-Nitro-N-acetyltryptamine”. It has a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . The IUPAC name for this compound is N - [2- (5-nitro-1 H -indol-3-yl)ethyl]acetamide .
Synthesis Analysis
While specific synthesis information for “N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” was not found, a related compound, “N- [2- (5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)”, was synthesized for its potential therapeutic uses . Another study describes a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) .Physical And Chemical Properties Analysis
“N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide” has a molecular weight of 247.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The topological polar surface area of the compound is 90.7 Ų .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . Their application in this field has attracted increasing attention in recent years .
Microbial Infections
Indole derivatives have also been used in the treatment of microbial infections . Their antimicrobial properties make them useful in combating various types of disorders in the human body .
Synthesis of Alkaloids
Indoles are a prevalent moiety present in selected alkaloids . The investigation of novel methods of synthesis of indoles has attracted the attention of the chemical community .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new drugs for the treatment of inflammatory diseases.
Treatment of Neurological Disorders
Tryptamine, a type of indole, and its derivatives play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Antiviral Activity
Some indole derivatives have shown antiviral activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies as an anti-HIV-1 have been performed .
7. Inhibitors of Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the polyol pathway, which is implicated in diabetic complications.
Hybrid Molecule Synthesis
The title compound was obtained in high yield in the reaction between tryptamine and naproxen . This hybrid molecule combines the properties of both compounds and could potentially have diverse pharmacological properties .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One example of an indole derivative, melatonin, interacts with melatonin receptor type 1a, leading to the activation of adenylate cyclase and the suppression of the camp signal transduction pathway . This could provide a general idea of how indole derivatives might interact with their targets.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Propriétés
IUPAC Name |
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUVHDAPLRJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358636 | |
| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96735-08-9 | |
| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)








